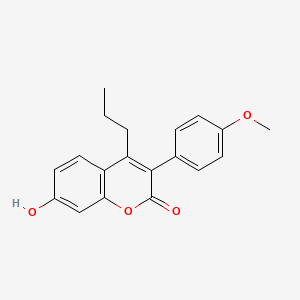
7-Hydroxy-3-(4-methoxyphenyl)-4-propyl-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hydroxy-3-(4-methoxyphenyl)-4-propyl-2H-1-benzopyran-2-one is a hydroxycoumarin that is coumarin substituted by a hydroxy group at position 7, a propyl group at position 4 and a 4-methoxyphenyl group at position 3. It is a hydroxycoumarin and a monomethoxybenzene. It derives from a coumarin.
Scientific Research Applications
Synthesis and Chemical Transformations
- 7-Hydroxy-3-(4-methoxyphenyl)-4-propyl-2H-1-benzopyran-2-one and similar compounds have been a focus in chemical synthesis research. For instance, 7-Methoxy-3,4-dihydro-2H-1-benzopyran-2-one has been converted into various derivatives through complex chemical reactions involving tert-butyldimethylsilyloxy and methyl trifluoromethanesulfonate (Bourke & Collins, 1997).
Biological Activity and Potential Therapeutic Applications
- Compounds related to 7-Hydroxy-3-(4-methoxyphenyl)-4-propyl-2H-1-benzopyran-2-one have been identified with significant biological activities. For example, compounds isolated from Cuscuta reflexa, including similar benzopyran derivatives, exhibited strong inhibitory activity against alpha-glucosidase, indicating potential therapeutic applications (Anis et al., 2002).
Applications in Estrogen Receptor Modulation
- Some derivatives of 7-Hydroxy-3-(4-methoxyphenyl)-4-propyl-2H-1-benzopyran-2-one have been explored for their potential as selective estrogen receptor modulators (SERMs). These compounds have shown promising estrogenic and antiestrogenic activities, making them potential candidates for treating estrogen-related conditions (Gupta et al., 2006).
Drug Development and Pharmacological Research
- Research into the synthesis of novel compounds based on the benzopyran structure, including derivatives of 7-Hydroxy-3-(4-methoxyphenyl)-4-propyl-2H-1-benzopyran-2-one, has been significant in drug development. These efforts include exploring the compounds' anti-inflammatory and antimicrobial activities, as well as their potential as antiestrogens (Gummudavelly et al., 2009).
properties
CAS RN |
5219-18-1 |
|---|---|
Product Name |
7-Hydroxy-3-(4-methoxyphenyl)-4-propyl-2H-1-benzopyran-2-one |
Molecular Formula |
C19H18O4 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)-4-propylchromen-2-one |
InChI |
InChI=1S/C19H18O4/c1-3-4-16-15-10-7-13(20)11-17(15)23-19(21)18(16)12-5-8-14(22-2)9-6-12/h5-11,20H,3-4H2,1-2H3 |
InChI Key |
FEMYLSRAIUUCNB-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=O)OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCCC1=C(C(=O)OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OC |
Other CAS RN |
5219-18-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



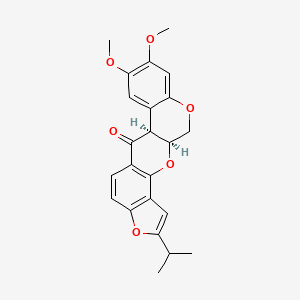
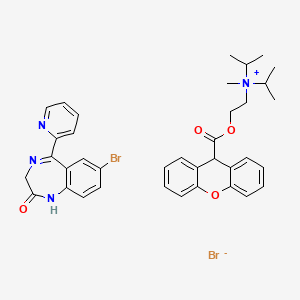
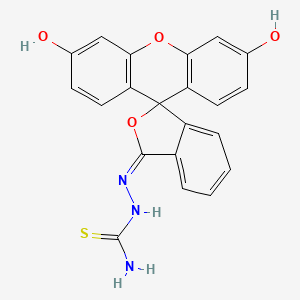
![[(1R,2R,3S,4R,7S,9R,10R,12R,15R)-4,12-diacetyloxy-15-[(2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1239208.png)
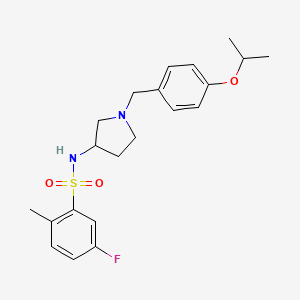
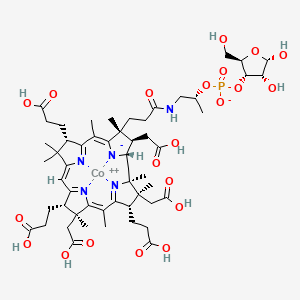

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-{4-[(3-methylbenzyl)oxy]phenyl}methylidene]-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1239213.png)
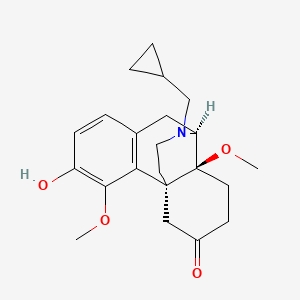
![1-(2-chloroethyl)-1-nitroso-3-[(3R,4R,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]urea](/img/structure/B1239216.png)
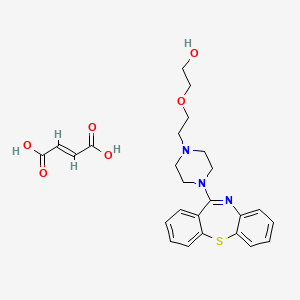
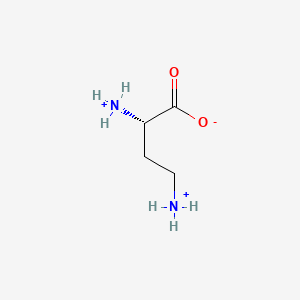
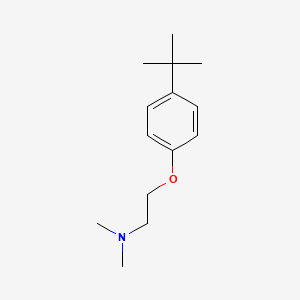
![(2R,3R,4S,5R)-5-(2,4-diaminopyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B1239222.png)